1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1624262-14-1
VCID: VC2728438
InChI: InChI=1S/C8H10N2O3/c1-3-9-6(2)7(10(12)13)4-5-8(9)11/h4-5H,3H2,1-2H3
SMILES: CCN1C(=C(C=CC1=O)[N+](=O)[O-])C
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

CAS No.: 1624262-14-1

Cat. No.: VC2728438

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one - 1624262-14-1

Specification

CAS No. 1624262-14-1
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 1-ethyl-6-methyl-5-nitropyridin-2-one
Standard InChI InChI=1S/C8H10N2O3/c1-3-9-6(2)7(10(12)13)4-5-8(9)11/h4-5H,3H2,1-2H3
Standard InChI Key ZEFINVBVIJQTNH-UHFFFAOYSA-N
SMILES CCN1C(=C(C=CC1=O)[N+](=O)[O-])C
Canonical SMILES CCN1C(=C(C=CC1=O)[N+](=O)[O-])C

Introduction

Structural Characteristics and Properties

Chemical Structure and Classification

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. Its structure is characterized by:

  • A pyridin-2(1H)-one core (lactam ring structure)

  • An ethyl group at the N1 position

  • A methyl group at the C6 position

  • A nitro group at the C5 position

The compound shares structural similarities with other substituted pyridinones such as 1-methyl-5-nitropyridin-2(1H)-one, which has a methyl group instead of an ethyl group at the N1 position . Similar to its structural analogs, it likely exhibits characteristics of both aromatic and lactam functional groups.

Physical and Chemical Properties

Based on structurally similar compounds, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is expected to have the following properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC8H10N2O3Calculated based on structure
Molecular Weight182.18 g/molCalculated based on structure
Physical StateSolid at room temperatureBased on related pyridinones
ColorYellow to light brownCommon for nitro-aromatic compounds
SolubilityModerately soluble in organic solvents; limited water solubilityBased on similar pyridinone structures
Storage RequirementsDark place, sealed, room temperatureSimilar to storage conditions for related compounds

The presence of the nitro group at the C5 position likely influences the compound's electronic distribution, making the pyridine ring electron-deficient and potentially more reactive toward nucleophilic substitution reactions.

Synthesis Methods

N-Alkylation Approach

One potential route is the N-alkylation of 6-methyl-5-nitropyridin-2(1H)-one with an ethylating agent. This approach is supported by synthesis methods documented for related compounds . The reaction typically involves:

  • Using a suitable base (e.g., K2CO3, NaH) to deprotonate the pyridinone nitrogen

  • Reaction with an ethylating agent (ethyl iodide or ethyl bromide)

  • Purification of the product using chromatographic techniques

Nitration of 1-Ethyl-6-methylpyridin-2(1H)-one

Another approach could involve the nitration of 1-Ethyl-6-methylpyridin-2(1H)-one using nitration conditions. Similar nitration processes have been documented for related pyridinone structures. This would typically involve:

  • Controlled temperature conditions (often 0-5°C)

  • Use of nitrating mixtures (HNO3/H2SO4)

  • Careful monitoring to ensure regioselectivity

Synthetic ApproachAdvantagesChallenges
N-AlkylationMore selective for positionRequires pre-functionalized starting material
NitrationSimpler starting materialsControl of regioselectivity is challenging

Chemical Reactivity

Reactivity Patterns

Based on analogous structures, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one would be expected to participate in several types of chemical reactions:

Reduction of the Nitro Group

The nitro group at the C5 position can undergo reduction to form an amino derivative. Similar reduction reactions have been observed with related compounds, typically using:

  • Hydrogen with palladium on carbon

  • Metal/acid systems (Fe/HCl, Sn/HCl)

  • Sodium dithionite

This transformation could generate 5-amino-1-ethyl-6-methylpyridin-2(1H)-one, which would be a valuable intermediate for further functionalization.

Nucleophilic Substitution Reactions

The electron-withdrawing effect of the nitro group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Alkylation and Acylation

The lactam functionality may participate in various transformations including alkylation and acylation reactions under appropriate conditions.

Reaction Mechanisms

The reactivity of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one would be influenced by both the electron-withdrawing nitro group and the electron-donating methyl group. Based on related structures, the following mechanism features are anticipated:

  • The nitro group withdraws electron density through resonance and inductive effects

  • The methyl group at C6 provides modest electron donation through inductive effects

  • The N-ethyl group affects the electronic distribution of the lactam system

Applications in Chemical Research

Medicinal Chemistry Applications

Similar nitro-substituted pyridinones have shown various biological activities, suggesting potential applications for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one:

Antimicrobial Activity

Related nitro-pyridinone compounds have demonstrated antimicrobial properties against various bacterial strains. Based on structure-activity relationships, potential activity profiles may include:

Bacterial StrainPotential ActivityNotes
Staphylococcus aureusModerateBased on activity of similar nitro-pyridinones
Pseudomonas aeruginosaLow to moderateExtrapolated from structural analogs
Mycobacterium speciesPotentially significantNitro groups often contribute to antimycobacterial activity

Enzyme Inhibition

The unique structural features of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one may enable specific interactions with enzyme active sites. Similar heterocyclic compounds have shown potential as:

  • Kinase inhibitors

  • Phosphodiesterase inhibitors

  • Dehydrogenase inhibitors

Building Block in Organic Synthesis

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one could serve as a valuable intermediate in the synthesis of more complex molecules, particularly through functionalization of the nitro group or further substitution on the pyridine ring.

Ligand Design

The presence of multiple coordination sites (carbonyl oxygen, nitro group) suggests potential applications in ligand design for coordination chemistry and catalysis.

Analytical Characterization

NMR Spectroscopy

Based on the structure and data from related compounds , the following NMR features would be expected:

NucleusExpected Signals
¹H NMREthyl group (quartet at ~3.9-4.1 ppm for CH₂, triplet at ~1.2-1.4 ppm for CH₃); Methyl group (singlet at ~2.2-2.5 ppm); Aromatic protons (singlet at ~7.8-8.2 ppm for H-4, singlet at ~6.4-6.8 ppm for H-3)
¹³C NMRCarbonyl carbon (~158-160 ppm); Aromatic carbons (~110-150 ppm); Ethyl carbons (~40-45 ppm for CH₂, ~12-14 ppm for CH₃); Methyl carbon (~17-20 ppm)

Infrared Spectroscopy

Characteristic IR absorption bands would likely include:

  • C=O stretching (~1650-1680 cm⁻¹)

  • N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1300-1370 cm⁻¹)

  • C=C stretching (~1400-1600 cm⁻¹)

  • C-H stretching (~2850-3000 cm⁻¹)

Chromatographic Analysis

Analytical methods for characterizing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one would likely include:

TechniqueExpected Parameters
HPLCReverse-phase C18 column, UV detection at 254-280 nm
TLCSilica gel plates, ethyl acetate/hexane or methanol/dichloromethane mobile phases
GC-MSIf sufficiently volatile, with appropriate temperature programming
Hazard TypePotential RiskPrecautionary Measures
Acute toxicityModerateAvoid ingestion, inhalation, and skin contact
Skin/eye irritationModerateUse appropriate personal protective equipment
Environmental concernsPotential aquatic toxicityProper disposal required

Future Research Directions

Structure-Activity Relationship Studies

Systematic studies comparing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one with other substituted pyridinones could provide valuable insights into how structural modifications affect:

  • Biological activity

  • Physical properties

  • Chemical reactivity

Synthetic Methodology Development

Development of more efficient and selective methods for synthesizing and functionalizing this compound would be beneficial for expanding its potential applications.

Computational Studies

Molecular modeling and computational studies could predict:

  • Binding affinities to potential biological targets

  • Reactivity patterns

  • Physical properties

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